5-Benzoyl-2H-indol-2-one
Description
Overview of Indolone (2-Oxoindoline) Scaffold Significance in Organic Chemistry
The indolone, or 2-oxoindoline, scaffold is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrolone ring. This core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. mdpi.comijpsr.com The indole (B1671886) nucleus is a foundational component of numerous biologically active molecules and natural products, including the amino acid tryptophan and the neurotransmitter serotonin. mdpi.commdpi.com Consequently, indolones are considered valuable frameworks in the development of new pharmaceuticals and materials. acs.org The structural versatility of the indolone scaffold allows for extensive chemical modification, enabling the synthesis of a vast array of derivatives with diverse biological activities. mdpi.com This has made the indolone ring system a focal point of research for discovering novel drug candidates targeting a wide range of diseases, including cancer and neurodegenerative disorders. ijpsr.comnih.govals.net
Historical Development and Research Trajectory of Substituted Indolones
The study of indolone derivatives has a long history, driven by their presence in natural products and their potent biological activities. Early research focused on the isolation and synthesis of naturally occurring indolones. Over the past few decades, significant advancements in synthetic organic chemistry have enabled more efficient and diverse methods for creating substituted indolones. mdpi.com The research trajectory has seen a shift towards transition-metal-catalyzed synthesis and, more recently, the development of metal-free synthetic strategies to construct the indolone core and its derivatives under milder conditions. acs.orgbeilstein-journals.orgrsc.org
Contemporary research often focuses on creating libraries of substituted indolones for high-throughput screening against various biological targets. als.netresearchgate.net A notable direction in recent years is the exploration of unique environments for novel indolone structures; for instance, new aminopyrimidine-substituted indolone alkaloids, named australindolones, were recently isolated from an Antarctic tunicate, Synoicum sp. uwa.edu.au This highlights a continuing search for new chemical entities based on this scaffold. The development of 3-substituted indolones, in particular, has been identified as a promising avenue for therapeutic agents targeting neurodegenerative conditions. als.net
Importance of the Benzoyl Moiety in Related Heterocyclic Systems
The benzoyl group, a phenyl group attached to a carbonyl, is a significant substituent in many classes of bioactive heterocyclic compounds. Its presence can influence a molecule's pharmacological profile, including its binding affinity to target proteins, solubility, and metabolic stability. nih.gov For example, compounds containing a benzoyl substituent have shown potential anti-diabetic activity. openmedicinalchemistryjournal.com In pyrrole-based compounds, the inclusion of a benzoyl group at the nitrogen atom resulted in potent antiproliferative activity against several cancer cell lines. nih.gov Furthermore, the synthesis of various heterocyclic compounds, such as those with antimicrobial and anticancer properties, has been achieved using starting materials like 1-benzoyl-3-bromoacetyl indoles. nih.govsrce.hr The benzoyl group's ability to engage in various chemical reactions makes it a versatile tool for medicinal chemists in designing new therapeutic agents. openmedicinalchemistryjournal.com
Research Rationale and Scope for 5-Benzoyl-2H-indol-2-one
The specific rationale for the synthesis and investigation of this compound, also known as 5-benzoyloxindole, stems from a strategy of bioisosteric replacement. It was designed as a potential antiepileptic drug, drawing inspiration from the pharmacological profile of 6-benzoyl-2(3H)-benzoxazolone, a compound with known analgesic and antiviral properties. The core idea was to replace the oxygen atom in the benzoxazolone ring with a methylene (B1212753) group to create the oxindole (B195798) structure, while retaining the key benzoyl group at a similar position.
This rational design led to the synthesis of 5-benzoyloxindole, which subsequently demonstrated impressive activity in the Maximal Electroshock (MES) seizure test in mice, a standard preclinical model for identifying anticonvulsant agents. The scope of research has also expanded to include its potential as a kinase inhibitor, a class of drugs often used in cancer therapy. Derivatives of this compound have been synthesized and investigated as part of research programs targeting various protein kinases. aip.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H11NO2 | nih.gov |
| Molecular Weight | 237.25 g/mol | nih.gov |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
Current Gaps and Opportunities in the Academic Literature on this compound
Despite its promising initial findings as an anticonvulsant lead, the academic literature on this compound itself remains relatively sparse. While the initial study demonstrated significant efficacy, it also noted that preliminary attempts at further pharmacomodulation were not successful. This presents both a challenge and an opportunity. The compound is described as a "valid platform for further medicinal chemistry elaborations," indicating a clear opening for researchers.
A significant gap exists in the comprehensive characterization of the compound. For instance, detailed crystallographic data, which is crucial for understanding its three-dimensional structure and for structure-based drug design, is not widely available in the public domain. While many derivatives have been synthesized and studied, the fundamental properties and reactivity of the parent this compound are not exhaustively documented.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzoylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO2/c17-14-9-12-8-11(6-7-13(12)16-14)15(18)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJAOSDJQNCDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC(=O)N=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722130 | |
| Record name | 5-Benzoyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51135-39-8 | |
| Record name | 5-Benzoyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for 5 Benzoyl 2h Indol 2 One
De Novo Synthesis of 5-Benzoyl-2H-indol-2-one
The de novo synthesis of this compound involves the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors. This approach allows for significant structural diversity by modifying the starting materials.
Precursor Synthesis and Derivatization Strategies
The synthesis of precursors is a critical first step in the de novo construction of this compound. A common strategy involves the use of appropriately substituted anilines and other reagents to build the oxindole (B195798) core. For instance, the synthesis of N-substituted indoles can be achieved through the reaction of anilines with bromoalkynes, followed by cyclization. organic-chemistry.org Derivatization often involves protecting groups to ensure regioselectivity in subsequent reactions. For example, the use of a bulky protecting group on the nitrogen atom of a tetracyclic ketone precursor can direct the diastereoselective formation of the desired oxindole stereochemistry. nih.gov
Another approach to precursor synthesis involves the reaction of 1-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo-[1,2-a]indol-1-amine with 1-chloroacetophenone to yield a polyfunctionalized bipyrrole, which serves as a precursor for more complex structures. mdpi.com The strategic selection and synthesis of these precursors are paramount for the successful and efficient synthesis of the target molecule.
Friedel-Crafts Benzoylation Approaches to 5-Benzoyloxindole
Friedel-Crafts acylation is a cornerstone method for introducing a benzoyl group onto the oxindole skeleton. nih.gov This reaction typically involves the use of a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). nih.govacs.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the acylating agent and Lewis acid, attacks the electron-rich aromatic ring of the oxindole. mdpi.com
For unsubstituted indole (B1671886), direct Friedel-Crafts acylation can lead to polymerization and the formation of tars. acs.org However, regioselective acylation at the 3-position can be achieved by carefully controlling the reaction conditions, such as the order of reagent addition. acs.org When the indole nitrogen is protected, for instance with a phenylsulfonyl group, the reaction with acid chlorides and anhydrides in the presence of AlCl₃ can yield 3-acylindoles in high yields. acs.org In the context of this compound, the Friedel-Crafts reaction is typically performed on a pre-formed oxindole or a suitable precursor, directing the benzoylation to the desired C5 position. nih.gov The choice of solvent and temperature also plays a crucial role in the outcome of the reaction, with common solvents including dichloromethane (B109758) and nitromethane. acs.org
| Catalyst | Acylating Agent | Substrate | Product | Yield (%) | Reference |
| AlCl₃ | Benzoyl chloride | 5-Methoxy indole | 3-Benzoyl-5-methoxyindole | - | nih.gov |
| SnCl₄ | Acid chlorides | 5-Cyanoindole | 5-Cyano-3-acylindoles | 38-70 | acs.org |
| AlCl₃ | Acid chlorides/anhydrides | N-(Phenylsulfonyl)indole | 3-Acyl-1-(phenylsulfonyl)indoles | 81-99 | acs.org |
One-Pot Multicomponent Reactions for Indolone Construction
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like indolones from simple starting materials in a single synthetic operation. nih.gov These reactions are highly valued in organic synthesis for their operational simplicity and the structural diversity they can generate. nih.gov
A notable example is the three-component reaction involving an isatin (B1672199), an aromatic amine, and a third component like 1,3-indandione, catalyzed by an inexpensive and available catalyst such as LiClO₄. nih.gov This particular MCR proceeds via a Friedel-Crafts type mechanism to produce unsymmetrical oxindoles. nih.gov Another strategy involves the reaction of ninhydrin (B49086) with amino-naphthoquinones, which, after an oxidative cleavage step, yields spiro-isobenzofuran derivatives containing an indole core. nih.gov The development of such MCRs is a continuous area of research, aiming to provide greener and more efficient synthetic routes to functionalized indolone scaffolds. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
| Isatin | N,N-dimethylaniline | 1,3-Indandione | LiClO₄ | Unsymmetrical oxindole | nih.gov |
| Phenylglyoxal monohydrate | 1,3-Dimethylbarbituric acid | Cyclohexyl isocyanide | ZrOCl₂·8H₂O | Furo[2,3-d]pyrimidine | nih.gov |
| Ninhydrin | 4-(Alkyl/arylamino)naphthalene-1,2-diones | Periodic Acid | - | Spiro[benzo[g]indole-2,1′-isobenzofuran] | nih.gov |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing reaction time and by-product formation. This process often involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations. acs.org
For instance, in the synthesis of bioactive propargylamine (B41283) scaffolds, a one-factor-at-a-time (OFAT) optimization approach was used, where the reaction media and catalyst were first optimized, followed by temperature and reaction time, and finally catalyst loading, leading to a significant yield improvement. acs.org In the synthesis of 5-iodo-2,1-benzisoxazole-3(1H)-one, it was found that increasing the amount and strength of the base resulted in higher selectivity and an increased reaction rate. researchgate.net Similarly, in multicomponent reactions, screening different catalysts and solvents is common practice to identify the optimal conditions. nih.gov The use of automated systems and statistical methods like Design of Experiments (DoE) can further accelerate the optimization process, allowing for the exploration of a wider range of reaction parameters simultaneously. acs.org
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to controlling and improving synthetic outcomes. Mechanistic studies provide insights into the formation of intermediates, transition states, and potential side reactions.
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways often involves a combination of experimental studies and computational chemistry. For example, in Friedel-Crafts reactions of 3-hydroxy-2-oxindoles, oxindole carbocations are proposed as key intermediates that lead to aromatic substitution. researchgate.net The mechanism of a three-component Friedel-Crafts type reaction is believed to proceed through the reaction of an aromatic amine with an isatin to form an intermediate, which then undergoes nucleophilic addition with another component. nih.gov
In the context of multicomponent reactions for the synthesis of furo[2,3-d]pyrimidines, a plausible mechanism involves the initial formation of a Knoevenagel-type adduct, followed by cyclization and subsequent rearrangement. nih.gov Similarly, the formation of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile is rationalized through a proposed multi-step mechanism involving nucleophilic attack and cyclization. mdpi.com These mechanistic hypotheses are often supported by the isolation and characterization of intermediates or by spectroscopic studies that provide evidence for the proposed transient species. researchgate.net
Role of Catalysts in this compound Synthesis
Catalysts are pivotal in the synthesis of this compound and its derivatives, primarily by facilitating key bond-forming reactions such as Friedel-Crafts acylation and various cyclization strategies. The choice of catalyst influences reaction rates, yields, and selectivity.
Lewis Acid Catalysis: Lewis acids are extensively used to catalyze the Friedel-Crafts acylation of the indole nucleus. In the context of synthesizing this compound, a Lewis acid would activate the benzoyl chloride (or another benzoylating agent), making it more electrophilic and susceptible to attack by the electron-rich indole ring at the C5 position. Common Lewis acids employed in indole synthesis include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·Et₂O), zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). scispace.comtarjomefa.comnih.govorganic-chemistry.org For instance, in the Nenitzescu indole synthesis, which produces 5-hydroxyindoles, Lewis acids like ZnCl₂ have been shown to efficiently catalyze the reaction, directing the process towards indolization. tarjomefa.com The catalytic cycle generally involves the coordination of the Lewis acid to the carbonyl oxygen of the acylating agent, enhancing its electrophilicity.
Brønsted Acid Catalysis: Brønsted acids can also be employed in the synthesis of indole derivatives. nih.govnih.gov They can catalyze reactions by protonating key functional groups, thereby activating them for subsequent transformations. In some cases, Brønsted acids are used in conjunction with Lewis acids or in cascade reactions to achieve the desired product.
Transition Metal Catalysis: Palladium and copper catalysts are prominent in modern organic synthesis and have been applied to the formation of indole scaffolds and their functionalization. unige.chbeilstein-journals.orgmdpi.com Palladium-catalyzed cross-coupling reactions, for example, can be used to form C-C bonds, which could be a key step in constructing the 5-benzoyl moiety on a pre-existing indole ring. For instance, a palladium-catalyzed intramolecular α-arylation of an amide has been utilized as a key step in the synthesis of a complex oxindole derivative. unige.ch Copper catalysts, often in the form of copper(I) or copper(II) complexes, are frequently used in asymmetric Friedel-Crafts alkylations of indoles, highlighting their potential for creating chiral analogs. mdpi.comacs.org
The following table summarizes the types of catalysts used in the synthesis of indole derivatives and their general roles.
| Catalyst Type | Specific Examples | Role in Synthesis |
| Lewis Acids | AlCl₃, BF₃·Et₂O, ZnCl₂, TiCl₄, SnCl₄ | Activation of acylating agents in Friedel-Crafts reactions; catalysis of cyclization reactions. scispace.comtarjomefa.comorganic-chemistry.org |
| Brønsted Acids | Trifluoroacetic acid (TFA) | Catalysis of rearrangements and cyclizations. nih.gov |
| Transition Metals | Pd(OAc)₂, Cu(OTf)₂, Rh₂(oct)₄ | Cross-coupling reactions, cyclocarbonylations, asymmetric alkylations. unige.chbeilstein-journals.orgmdpi.com |
Synthesis of Novel Isomers and Analogs of this compound
The synthesis of novel isomers and analogs of this compound is a significant area of research, driven by the desire to explore the structure-activity relationships of this class of compounds. Modifications can be made to the indole core, the benzoyl group, or by introducing various substituents at different positions.
One common strategy involves the variation of the acyl group at the C5 position. For example, analogs such as 5-acetyl and 5-propionyl oxindole have been synthesized to investigate the impact of the ketone's alkyl group size on biological activity.
Another approach is to modify the indole nitrogen (N1 position). N-alkylation or N-acylation can lead to a diverse range of analogs. For instance, the synthesis of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives has been reported, which involves the initial preparation of 1-benzyl- or 1-benzoyl-3-bromoacetyl indoles followed by reactions with various nucleophiles to build the heterocyclic moiety at the C3 position. srce.hr
Furthermore, substitution on the benzoyl ring provides another avenue for creating novel analogs. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the benzoyl moiety can significantly alter the electronic properties and biological activity of the molecule. For example, derivatives with a 4-chlorobenzoyl group have been synthesized.
The synthesis of fluorinated analogs is also of interest due to the unique properties that fluorine atoms can impart to a molecule. The synthesis of 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one has been described, which involves the use of diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the C3 position. nih.gov
The table below presents some examples of synthesized analogs and the general synthetic strategies employed.
| Analog/Isomer | General Synthetic Strategy | Key Reagents/Intermediates |
| 1-Benzoyl-3-heterocyclic indole derivatives | N-acylation followed by substitution at C3. | 1-Benzoyl-3-bromoacetyl indole, various nucleophiles. srce.hr |
| 5-Benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one | Fluorination of the oxindole core. | Diethylaminosulfur trifluoride (DAST). nih.gov |
| 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one | Halogenation followed by reduction. | 7-(4-chlorobenzoyl)indole, N-chlorosuccinimide, zinc powder. |
| 6-Chloro-3-(3-chlorobenzyl)-1,3-dihydro-3-(3-methoxyphenyl)-2H-indol-2-one | Palladium-catalyzed intramolecular α-arylation. | Bulky chiral N-heterocyclic carbene ligand. unige.ch |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. colab.ws This involves the use of safer solvents, the development of catalyst- and solvent-free methods, and the optimization of reactions to improve atom economy and step efficiency.
One approach is the use of more environmentally benign solvents. For instance, a green chemistry approach for the synthesis of a related compound, 7-(4-chlorobenzoyl)-1,3-dihydro-2H-indol-2-one, has been adapted from indolofuroquinoxaline synthesis to avoid hazardous reagents like POCl₃. The use of ionic liquids or deep eutectic solvents is also being explored as greener alternatives to traditional volatile organic solvents. researchgate.netresearchgate.net
Solvent-free reaction conditions represent a significant step towards greener synthesis by eliminating solvent waste and simplifying product purification. ias.ac.insemanticscholar.org Such reactions can be promoted by grinding the reactants together, often with a solid support, or by using microwave or ultrasound irradiation to provide the necessary energy. nih.gov For example, a solvent-free methodology for the benzoylation of amines has been reported, where equimolar quantities of the amine and benzoyl chloride are mixed in a neat phase, leading to a rapid reaction with high yields. scispace.com This type of approach could potentially be adapted for the synthesis of this compound.
Catalyst-free approaches are also highly desirable as they eliminate the need for, often expensive and toxic, metal catalysts and simplify purification. Photo-induced reactions are a promising avenue for catalyst-free synthesis. For instance, a visible-light-promoted protocol for the synthesis of trifluoromethylated dihydropyrido[1,2-a]indolones has been developed that proceeds without the need for a photocatalyst or a transition-metal catalyst. beilstein-journals.org The reaction is initiated by the homolysis of a reagent under visible light. While not directly applied to this compound, this demonstrates the potential for developing catalyst-free methods for related structures.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com Reactions with high atom economy are a cornerstone of green chemistry as they generate less waste. Catalytic reactions, such as the Friedel-Crafts reaction, are often more atom-economical than stoichiometric reactions. acs.orgnih.gov
For a hypothetical synthesis of this compound via a Friedel-Crafts acylation of 2H-indol-2-one with benzoyl chloride, the atom economy can be calculated as follows:
Reaction: C₈H₇NO + C₇H₅ClO → C₁₅H₁₁NO₂ + HCl
Molecular Weights:
2H-indol-2-one (C₈H₇NO): 133.15 g/mol
Benzoyl chloride (C₇H₅ClO): 140.57 g/mol
this compound (C₁₅H₁₁NO₂): 237.26 g/mol
Hydrogen chloride (HCl): 36.46 g/mol
Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy = (237.26 / (133.15 + 140.57)) x 100 = (237.26 / 273.72) x 100 ≈ 86.7%
Chemical Reactivity and Transformations of 5 Benzoyl 2h Indol 2 One
Electrophilic Aromatic Substitution Reactions on the Indolone Core
The indolone core possesses two aromatic rings susceptible to electrophilic aromatic substitution (EAS): the fused benzene (B151609) ring of the indolone and the phenyl ring of the benzoyl group. The reactivity and regioselectivity are dictated by the directing effects of the existing substituents.
On the Benzoyl Phenyl Ring : The ketone carbonyl of the benzoyl group is a deactivating, meta-directing group libretexts.org. Therefore, electrophilic substitution on this external phenyl ring would be expected to occur at the positions meta to the carbonyl linkage.
Nucleophilic Reactivity at the Carbonyl Group and Indolone Nitrogen
The molecule presents three primary sites for nucleophilic interaction: the indolone nitrogen, the C3-methylene protons, and the two carbonyl carbons.
Indolone Nitrogen : The N-H proton of the lactam is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to form an ambident nucleophile. This anion can then undergo reactions such as N-alkylation or N-acylation. Control between N- vs. C-alkylation can be challenging and often depends on the specific base, solvent, and electrophile used nih.govnih.gov.
C3-Methylene Group : The protons at the C3 position are activated by the adjacent C2-carbonyl group. Deprotonation with a strong base generates a carbanion that can act as a nucleophile in various C-C bond-forming reactions, including alkylations and aldol-type condensations nih.govacs.org. This is a common strategy for functionalizing the oxindole (B195798) scaffold. For example, direct C3-alkylation of oxindoles can be achieved using specific catalysts to avoid common side reactions like dialkylation nih.govacs.org.
Carbonyl Groups : The compound features an amide carbonyl (C2) and a ketone carbonyl (benzoyl). The ketone carbonyl is significantly more electrophilic and reactive towards nucleophiles than the resonance-stabilized amide carbonyl. Therefore, nucleophilic addition reactions (e.g., with organometallics or reducing agents) are expected to occur preferentially at the benzoyl group.
Reactions Involving the Benzoyl Substituent
The benzoyl group's ketone functionality is a primary site for chemoselective transformations. It can undergo a variety of reactions typical of aromatic ketones.
Nucleophilic Addition : The carbonyl carbon is susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols.
Reduction : The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), leaving the amide carbonyl at C2 intact. This transformation is documented in related structures where a 5-benzoyl group is reduced to a 5-benzylhydroxy moiety nih.gov.
Condensation Reactions : The carbonyl can react with primary amines and their derivatives to form imines (Schiff bases), oximes (with hydroxylamine), or hydrazones (with hydrazine).
Table 1: Representative Chemoselective Reactions at the Benzoyl Group
| Reaction Type | Reagent | Product Type | Selectivity |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | High selectivity for ketone over amide |
| Grignard Reaction | RMgBr (e.g., CH₃MgBr) | Tertiary Alcohol | High selectivity for ketone over amide |
| Oximation | Hydroxylamine (NH₂OH) | Oxime | Reaction at the ketone carbonyl |
Cycloaddition Reactions and Pericyclic Processes
The oxindole scaffold is a versatile participant in cycloaddition reactions, typically after initial functionalization at the C3 position. The common strategy involves an aldol (B89426) condensation or Knoevenagel condensation at the C3-methylene position to introduce an exocyclic double bond, forming a 3-alkylidene-2-oxindole. This derivative then serves as a reactive dipolarophile or dienophile.
[3+2] Cycloaddition : 3-Alkylidene-2-oxindoles are excellent partners in 1,3-dipolar cycloadditions with various dipoles like azomethine ylides, nitrones, or nitrile oxides. These reactions lead to the formation of complex spirocyclic oxindole systems, where a five-membered heterocyclic ring is fused at the C3 position nih.gov.
[4+1] Annulation : In some cases, oxindole derivatives can participate in formal [4+1] cycloadditions. For instance, reactions of diazooxindoles with enones can yield spiro[dihydrofuran-2,3'-oxindoles] youtube.comlibretexts.org.
[4+2] Cycloaddition (Diels-Alder) : When the 3-alkylidene substituent contains a conjugated diene, it can act as the diene component. More commonly, the 3-alkylidene group acts as a dienophile with an external diene to construct spirocyclic six-membered rings.
In these scenarios, the 5-benzoyl group acts primarily as an electronic-withdrawing substituent, which can influence the reactivity of the dienophile or dipolarophile, but it does not directly participate in the cycloaddition.
Oxidation and Reduction Chemistry of the Indolone and Benzoyl Moieties
The molecule offers multiple sites for both oxidation and reduction, allowing for selective transformations depending on the reagents and conditions employed.
Reduction :
Selective Ketone Reduction : As mentioned in section 3.3, reagents like NaBH₄ can selectively reduce the benzoyl ketone to a secondary alcohol nih.gov.
Full Carbonyl Reduction : Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the less reactive amide carbonyl. This would lead to the formation of a 5-benzylindoline derivative.
Oxidation :
C3-Position Oxidation : The C3-methylene group is the most common site for oxidation on the oxindole core. Oxidation can introduce a hydroxyl group to form a 3-hydroxyoxindole or, with stronger oxidants, can lead to the formation of a 5-benzoyl-isatin derivative (an indole-2,3-dione). The direct oxidation of substituted indoles is a known route to generate 2-oxindoles and related oxidized products nih.govnih.govrsc.org.
Benzoyl Group : The benzoyl group itself is generally stable to oxidation, except under very harsh conditions that would likely degrade the entire molecule.
Table 2: Summary of Oxidation and Reduction Pathways
| Transformation | Reagent/Condition | Moiety Targeted | Resulting Structure |
|---|---|---|---|
| Selective Reduction | NaBH₄, MeOH | Benzoyl Ketone | 5-(hydroxy(phenyl)methyl)-2H-indol-2-one |
| Full Reduction | LiAlH₄, THF | Benzoyl Ketone & Amide | 5-benzylindoline |
| C3-Hydroxylation | Mild Oxidant (e.g., O₂, base) | C3-Methylene | 5-Benzoyl-3-hydroxy-2H-indol-2-one |
| C3-Oxidation | Strong Oxidant (e.g., CrO₃) | C3-Methylene | 5-Benzoyl-1H-indole-2,3-dione (5-Benzoylisatin) |
Rearrangement Reactions and Their Mechanisms
While specific rearrangement studies on 5-benzoyl-2H-indol-2-one are not widely documented, the oxindole scaffold is known to participate in several classes of molecular rearrangements, often initiated by oxidation or subsequent reactions of C3-functionalized derivatives.
Oxidative Rearrangements : The formation of oxindoles from indoles is itself an oxidative rearrangement process thieme-connect.com.
Rearrangement of 3-Hydroxyoxindoles : Derivatives such as 3-hydroxy-3-alkyloxindoles can undergo acid-catalyzed rearrangements. For example, an electrochemical skeletal reorganization of 3-hydroxy-2-oxindoles to form 3,1-benzoxazin-2-ones has been reported, proceeding through a proposed ring-opening and recyclization mechanism libretexts.org.
Pinacol-type Rearrangements : If a vicinal diol were formed involving the C3 position and an adjacent atom, a Pinacol-type rearrangement could be envisioned under acidic conditions organicchemistrytutor.com.
These reactions highlight the potential of the oxindole core to serve as a precursor for other heterocyclic systems through skeletal transformations nih.gov.
Derivatives and Structural Modifications of 5 Benzoyl 2h Indol 2 One
Synthesis of Substituted 5-Benzoyl-2H-indol-2-one Analogs
The synthesis of analogs of this compound focuses on two primary areas: modification of the core indolone (or oxindole) ring and variations on the appended benzoyl group. These modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs.
The indolone ring presents several sites for substitution, primarily at the N1 and C3 positions, which significantly influences the molecule's properties.
N-Substitution: The nitrogen atom of the indolone ring is a common site for derivatization. N-alkylation and N-benzylation are frequently employed modifications. For instance, N-benzyl indole (B1671886) derivatives have been designed and synthesized to target viral enzymes like SARS-CoV-2 nsp13 helicase. researchgate.net These syntheses often involve the reaction of the parent indole with variously substituted benzyl (B1604629) or alkyl halides. researchgate.net Protecting groups, such as tosyl (Ts) or benzoyl (Bz), are also introduced at the N1 position to facilitate subsequent reactions at other positions of the ring system. nih.govacs.org For example, N-benzoyl protected 2-phenylethylamine has been used as a precursor for the synthesis of functionalized indolines. acs.org
C-Substitution: The C3 position of the oxindole (B195798) ring is highly reactive and a key site for introducing structural diversity.
Fluorination: C3-fluorinated oxindoles are recognized as important scaffolds in drug discovery. The synthesis of 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one has been reported, highlighting the introduction of fluorine atoms at this position. researchgate.net
Hydroxylation and Amination: Oxidative cyclization of precursors like 2-aminophenyl-3-oxopropanoates can yield 2-hydroxy-indolin-3-ones. nih.gov Further reaction of a β-diketone precursor can lead to the formation of 2-benzoyl-2-hydroxy-1-tosylindolin-3-one. nih.gov
Alkylidenation: The C3 position can be functionalized with an exocyclic double bond. A range of 3-arylidene-2-oxindole derivatives have been synthesized with various substituents on the indolone ring. researchgate.net
Radical Reactions: Intermolecular reactions involving radicals generated from 2-haloindoles provide a method for creating carbon-carbon bonds specifically at the C2 position. lookchem.com
The table below summarizes various modifications on the indolone ring system.
| Modification Type | Position | Reagents/Conditions | Resulting Structure Example |
| N-Alkylation | N1 | Alkyl halides | N-alkyl-5-benzoyl-2H-indol-2-one |
| N-Benzylation | N1 | Benzyl halides | N-benzyl-5-benzoyl-2H-indol-2-one |
| N-Tosylation | N1 | Tosyl chloride | 1-Tosyl-5-benzoyl-2H-indol-2-one |
| C3-Difluorination | C3 | DAST (Diethylaminosulfur trifluoride) | 5-Benzoyl-3,3-difluoro-2H-indol-2-one |
| C2-Hydroxylation | C2 | Oxidative cyclization (e.g., with PIFA) | 2-Hydroxy-5-benzoyl-indolin-3-one |
Modifying the peripheral benzoyl group offers another avenue to alter the molecule's electronic and steric properties. Standard aromatic substitution reactions can be applied to introduce a variety of functional groups.
Halogenation: Halogens such as fluorine, chlorine, and bromine can be introduced onto the benzoyl ring. For example, iron(III) chloride has been used as a catalyst for the efficient para-iodination of an N-benzoyl protected precursor using N-iodosuccinimide (NIS). acs.org
Alkylation and Alkoxylation: Alkyl or alkoxy groups can be incorporated to enhance lipophilicity or introduce specific interactions with biological targets.
Other Substitutions: A wide range of electron-donating or electron-withdrawing groups can be installed to modulate the electronic character of the benzoyl moiety.
The following table details examples of structural variations on the benzoyl group.
| Modification Type | Position on Benzoyl Ring | Reagents/Conditions | Resulting Structure Example |
| Iodination | para | NIS, Iron(III) chloride | 5-(4-Iodobenzoyl)-2H-indol-2-one |
| Chlorination | para | N-Chlorosuccinimide | 5-(4-Chlorobenzoyl)-2H-indol-2-one |
| Methylation | various | Friedel-Crafts alkylation | 5-(4-Methylbenzoyl)-2H-indol-2-one |
| Methoxy Substitution | various | Nucleophilic aromatic substitution | 5-(4-Methoxybenzoyl)-2H-indol-2-one |
Design and Synthesis of Fused-Ring Systems Incorporating the this compound Scaffold
Annulating additional rings onto the this compound framework leads to rigid, polycyclic structures with unique three-dimensional shapes. These fused systems are of interest for their potential biological activities. Methodologies often involve intramolecular cyclization reactions. nih.govnih.gov For example, a general protocol for constructing 5,6-fused 2-pyridone ring systems has been developed, which could be adapted to the indolone core. nih.gov The synthesis of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines has been achieved through a pharmacophore-based regioselective approach, involving the cyclocondensation of 2-(3,3-dimethylindolin-2-ylidene)malonaldehyde with 5-aminopyrazoles. mdpi.com This strategy demonstrates how the indolone structure can be incorporated into more complex, fused heterocyclic systems. mdpi.com
Development of Complex Molecular Architectures from this compound Precursors
Beyond simple substitutions and fusions, this compound can act as a starting material for more elaborate molecular structures. One notable example is the synthesis of 5-Benzoyl-2-(1H-indol-3-yl)-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile. researchgate.net In this complex molecule, the benzoyl-indole moiety is linked to a substituted pyrrole (B145914) ring, which in turn is decorated with naphthalene (B1677914) and indole groups. researchgate.net Another area of development is the creation of hybrid molecules, such as 2-indolinone-indole hybrids carrying a benzoyl moiety, which have been investigated as potential tyrosine kinase inhibitors. researchgate.net The synthesis of spirocyclic systems, where a single atom is part of two rings, represents another strategy for building molecular complexity. Intramolecular cyclization of appropriately substituted indolone precursors can yield spiro-substituted oxindoles. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality, particularly at the C3 position of the indolone ring, is critical for developing selective bioactive agents. nih.gov Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
Several strategies for the stereoselective synthesis of substituted indolines and oxindoles have been reported, which are applicable to 5-benzoyl derivatives.
Formal [3+2]-Cycloaddition: A diastereoselective synthesis of chiral 2,3-disubstituted indolines has been achieved via a formal [3+2]-cycloaddition of arynes with γ-amino-α,β-unsaturated esters.
Asymmetric Aldol (B89426)/Curtius Reaction: An efficient approach for synthesizing chiral 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol reaction followed by a modified Curtius rearrangement. nih.gov While not directly on the indolone core, this methodology for creating adjacent stereocenters is relevant.
Catalyst-Induced Enantioselectivity: Attempts have been made to induce enantioselectivity in reactions involving isatin (B1672199) derivatives by using chiral catalysts like (-)-quinine or chiral amines such as (S)-(-)-1-Phenylethylamine, although success can be variable. nih.gov
The development of robust and efficient stereoselective methods remains a key focus in the synthesis of complex oxindole derivatives for pharmaceutical applications.
Spectroscopic Characterization Methodologies for 5 Benzoyl 2h Indol 2 One and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Benzoyl-2H-indol-2-one and its analogs. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals, providing a detailed map of the molecular architecture.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) core and the benzoyl substituent. The protons on the benzoyl group's phenyl ring would typically appear as multiplets in the downfield aromatic region, generally between δ 7.4 and 7.8 ppm. The protons of the indolinone core would also resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the benzoyl and lactam carbonyl groups. The N-H proton of the lactam typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. The methylene (B1212753) protons at the C3 position of the indolinone ring are expected to show a singlet at approximately δ 3.5 ppm in the parent 2-oxindole.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the benzoyl group is anticipated to resonate at a significantly downfield position, typically in the range of δ 190-200 ppm. The lactam carbonyl carbon (C2) of the indolinone ring would also be found at a downfield chemical shift, generally around δ 175-180 ppm. The aromatic carbons of both the indole and benzoyl rings will appear in the δ 110-150 ppm region. The chemical shifts of the carbons in the indolinone ring are particularly sensitive to the substitution pattern. For instance, the C5 carbon, being directly attached to the benzoyl group, would experience a downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole N-H | > 8.0 (broad singlet) | - |
| Indole C2 | - | ~177 |
| Indole C3 | ~3.6 (singlet) | ~36 |
| Indole C3a | - | ~128 |
| Indole C4 | Aromatic region (~7.0-7.2) | Aromatic region (~110-125) |
| Indole C5 | - | Aromatic region (>130) |
| Indole C6 | Aromatic region (~7.8-8.0) | Aromatic region (~120-135) |
| Indole C7 | Aromatic region (~6.9-7.1) | Aromatic region (~110-120) |
| Indole C7a | - | Aromatic region (~145) |
| Benzoyl C=O | - | ~195 |
| Benzoyl C1' | - | Aromatic region (~135-140) |
| Benzoyl C2'/C6' | Aromatic region (~7.7-7.9) | Aromatic region (~128-132) |
| Benzoyl C3'/C5' | Aromatic region (~7.4-7.6) | Aromatic region (~128-130) |
| Benzoyl C4' | Aromatic region (~7.5-7.7) | Aromatic region (~132-135) |
Two-dimensional (2D) NMR experiments are pivotal in confirming the structural assignments made from one-dimensional spectra and in elucidating the through-bond and through-space connectivities of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in establishing the connectivity of the protons within the aromatic rings. For instance, it would show correlations between adjacent protons on the benzoyl ring and the protons on the indolinone aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). HMQC/HSQC spectra would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule by correlating them to their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be vital in establishing the connection between the benzoyl group and the indolinone core. For example, correlations would be expected between the protons on the benzoyl ring and the C5 carbon of the indolinone, as well as between the protons of the indolinone ring and the benzoyl carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of molecules. In the case of substituted derivatives of this compound, NOESY can help to establish the relative orientation of different substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.
A key fragmentation pathway for compounds containing a benzoyl group is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a benzoyl cation (m/z 105). Another characteristic fragmentation would involve the loss of the entire benzoyl group to give an ion corresponding to the 2-oxindole radical cation. Further fragmentation of the indolinone ring can also occur.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | Expected m/z |
| [M]+• | Molecular ion of this compound | 237 |
| [M-CO]+• | Loss of carbon monoxide from the lactam | 209 |
| [C7H5O]+ | Benzoyl cation | 105 |
| [C6H5]+ | Phenyl cation | 77 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound and its derivatives, as it can distinguish between ions of the same nominal mass but different elemental compositions. HRMS is, therefore, a critical tool for confirming the identity of newly synthesized compounds in this class.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR and Raman spectra.
The most prominent features in the IR spectrum would be the stretching vibrations of the two carbonyl groups and the N-H group. The lactam carbonyl (C=O) stretching vibration is typically observed in the region of 1700-1750 cm⁻¹. The benzoyl carbonyl (C=O) stretching frequency is expected to appear at a slightly lower wavenumber, generally between 1650 and 1680 cm⁻¹, due to conjugation with the aromatic ring. The N-H stretching vibration of the lactam will give rise to a band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C=C stretching vibrations and the symmetric stretching of the benzoyl group would likely give rise to strong signals in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Lactam) | 3100-3300 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| C=O Stretch (Lactam) | 1700-1750 | Medium |
| C=O Stretch (Benzoyl) | 1650-1680 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores of the indole and benzoyl systems. The indole moiety itself exhibits two characteristic absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands. The presence of the benzoyl group, a strong chromophore, at the 5-position will cause a significant red shift (bathochromic shift) of these absorption maxima and an increase in their intensity (hyperchromic effect) due to the extension of the conjugated π-system. The spectrum would likely show strong absorptions in the UV region, potentially extending into the visible region depending on the solvent and any additional substituents on the derivative.
Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound
| Electronic Transition | Expected λ_max (nm) | Chromophore |
| π → π | ~250-280 | Indole ¹Lₐ band |
| π → π | ~280-320 | Indole ¹Lₑ band and Benzoyl transitions |
| n → π* | > 320 | Carbonyl groups |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. In the study of this compound and its derivatives, X-ray crystallography has been employed to elucidate the solid-state conformation and packing of these molecules.
Detailed crystallographic analysis has been successfully performed on derivatives of the core 5-benzoyl indole structure, offering insights into the spatial orientation of the constituent rings and substituent groups. For instance, the crystal structure of 4-(2-azidophenyl)-5-benzoyl-2-(1H-indol-3-yl)-1H-pyrrole-3-carbonitrile, a complex derivative, has been determined, revealing key structural features. nih.gov
The analysis of this derivative showed that the benzoyl benzene (B151609) ring was disordered over two orientations. nih.gov In the crystal, molecules form inversion dimers through N—H⋯O hydrogen bonds, creating specific ring motifs. nih.gov Further hydrogen bonding interactions lead to the formation of chains within the crystal structure. nih.gov The dihedral angles between the central pyrrole (B145914) ring and the adjacent indole and benzene rings were found to be 37.56 (8)° and 51.62 (11)°, respectively. nih.gov
The crystallographic data for this derivative are summarized in the interactive table below.
Table 1: Crystal Data and Structure Refinement for 4-(2-azidophenyl)-5-benzoyl-2-(1H-indol-3-yl)-1H-pyrrole-3-carbonitrile nih.gov
| Parameter | Value |
| Empirical formula | C₂₆H₁₆N₆O |
| Formula weight | 428.45 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 8.1834 (6) |
| b (Å) | 11.3713 (8) |
| c (Å) | 12.6853 (8) |
| α (°) | 108.070 (3) |
| β (°) | 105.164 (4) |
| γ (°) | 90.256 (3) |
| Volume (ų) | 1078.42 (13) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R[F² > 2σ(F²)] | 0.046 |
| wR(F²) | 0.143 |
| Goodness-of-fit (S) | 1.04 |
Theoretical and Computational Studies of 5 Benzoyl 2h Indol 2 One
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 5-Benzoyl-2H-indol-2-one, DFT would be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Compute properties such as dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding intermolecular interactions.
Assess Reactivity: Use conceptual DFT to calculate reactivity descriptors like electronegativity, chemical hardness, and softness, which help predict how the molecule will interact with other chemical species.
Despite the broad applicability of DFT to indole (B1671886) and benzophenone (B1666685) derivatives, specific published data detailing these calculations for this compound are scarce.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity.
LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.
HOMO-LUMO Gap: The energy difference between these two orbitals is a critical parameter. A small gap suggests the molecule is more reactive and can be easily excited, which influences its color and photochemical properties.
A detailed FMO analysis for this compound would map the electron density of these orbitals across the indol-2-one (B1256649) and benzoyl moieties, identifying the most probable sites for electrophilic and nucleophilic attack. However, specific calculated values for the HOMO-LUMO energies and their energy gap for this compound are not readily found in the current body of scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the bond connecting the benzoyl group to the indole ring allows for various spatial orientations, or conformations.
Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify low-energy conformers. Such studies would reveal the preferred orientation of the benzoyl group relative to the indole core.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. An MD simulation of this compound in different environments (e.g., in a solvent or interacting with a biological target) would reveal its dynamic stability, conformational flexibility, and interaction patterns.
While MD simulations are commonly performed on indole derivatives in the context of drug design and their interaction with proteins, studies dedicated to the conformational landscape and dynamics of isolated this compound are not prominently featured in published research.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. This involves:
Mapping the Potential Energy Surface: Identifying the lowest energy path from reactants to products.
Locating Intermediates and Transition States: Characterizing the structures and energies of any stable intermediates and the high-energy transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the reaction rate.
Modeling the synthesis or degradation pathways of this compound would provide fundamental insights into its chemical reactivity and stability. At present, specific computational studies detailing reaction pathways and characterizing transition states for this molecule are not available.
Spectroscopic Parameter Prediction through Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. Comparing these predicted spectra with experimental data helps in the structural elucidation of the compound.
IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. This aids in the assignment of absorption bands in an experimental IR spectrum, such as the characteristic C=O and N-H stretching frequencies in this compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. This provides information about the molecule's chromophores and color.
While the prediction of spectroscopic parameters is a standard computational practice for novel compounds, published reports containing a direct comparison between calculated and experimental spectra specifically for this compound could not be located.
Nonlinear Optical (NLO) Property Investigations
Molecules with extensive π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. Computational investigations in this area typically involve calculating:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First-order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation.
A computational study of this compound would assess its potential as an NLO material by calculating these properties. The presence of the electron-rich indole system connected to the electron-withdrawing benzoyl group suggests potential for NLO activity, but specific theoretical investigations into the NLO properties of this compound have not been reported in the literature.
Applications of 5 Benzoyl 2h Indol 2 One in Chemical Synthesis and Materials Science
5-Benzoyl-2H-indol-2-one as a Synthetic Building Block
The indol-2-one (B1256649) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis for a wide range of biologically active compounds. The presence of the 5-benzoyl group adds a functional handle that can be used for further molecular elaboration, enhancing its utility as a synthetic building block.
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The this compound scaffold is a valuable starting material for the synthesis of more complex heterocyclic structures. The active methylene (B1212753) group at the C3 position of the oxindole (B195798) ring is particularly reactive and can participate in a variety of condensation and cycloaddition reactions.
Research has demonstrated the synthesis of new 2-indolinone-indole hybrid compounds that carry a benzoyl moiety. researchgate.net These syntheses highlight the role of the benzoyl-substituted indolinone as a foundational unit for creating larger, hybrid molecular architectures. Furthermore, the core structure has been used to construct elaborate pyrrole (B145914) derivatives, such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile. researchgate.net In this example, the 5-benzoyl-indolyl unit is clearly identifiable as the starting point for the construction of the substituted pyrrole ring system. The synthesis of a fluorinated derivative, 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one, further illustrates its role as a precursor that can be modified to introduce different functionalities. researchgate.net
By analogy with other indole (B1671886) derivatives, the this compound moiety can be expected to participate in reactions to form a variety of other heterocyclic systems. nih.govmdpi.comfrontiersin.org
Table 1: Examples of Heterocyclic Systems Derived from Benzoyl-Indol-2-one Precursors
| Precursor Class | Resulting Heterocycle | Type of Reaction |
|---|---|---|
| 2-Indolinone with Benzoyl Moiety | Indole-Indolinone Hybrid | Condensation/Coupling |
| 5-Benzoyl-indolyl derivative | Substituted Pyrrole | Multi-component reaction |
Scaffold in Complex Molecule Construction
In synthetic chemistry, a scaffold refers to a core molecular framework upon which more complex structures are built. The indol-2-one ring system is a well-established scaffold for creating polycyclic and intricate molecules. polimi.itmdpi.comrsc.org this compound serves this purpose effectively, with the benzoyl group providing an additional vector for diversification.
The synthesis of functionalized polycyclic fused indoline (B122111) frameworks is a key area of research, as these rigid structures can exhibit high selectivity in biological interactions. polimi.it The utility of the 5-benzoyl-indol-2-one scaffold is exemplified by its incorporation into multi-ring systems where the core structure is retained and elaborated upon. The previously mentioned 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile is a clear demonstration of a complex molecule constructed upon this scaffold. researchgate.net
Role in Organic Catalysis or Ligand Design for Metal Complexes
While specific examples of this compound being used directly as an organic catalyst are not prominent in the literature, its structural features make it a highly promising candidate for ligand design in coordination chemistry. The development of metal complexes with indole-containing ligands is an active area of research due to their potential applications in catalysis and medicine. ugm.ac.idnih.govnih.gov
This compound possesses multiple heteroatoms with lone pairs of electrons that can act as donor sites for coordination with metal ions. The potential coordination sites allow for various binding modes, including monodentate, bidentate, or even tridentate chelation. This versatility could allow for the synthesis of metal complexes with specific geometries, such as octahedral or square planar, depending on the metal center and reaction conditions. ugm.ac.idsemanticscholar.org The interaction between metal ions and such heterocyclic ligands can lead to the formation of stable monomeric or polymeric complexes. semanticscholar.org
Table 2: Potential Coordination Sites of this compound for Metal Complexation
| Potential Donor Atom | Location | Type of Coordination |
|---|---|---|
| Nitrogen (N1) | Lactam ring | σ-donor |
| Oxygen (O1) | Lactam carbonyl (C2) | σ-donor |
Potential in Advanced Materials Development
The extended π-conjugated system and reactive functional groups of this compound make it an interesting precursor for the development of advanced functional materials.
Optoelectronic and Photofunctional Material Precursors
The development of stable and tunable polycyclic aromatic compounds is crucial for advancing the field of organic optoelectronics. chemrxiv.org Indole-based frameworks are of particular interest for these applications. Merging indole moieties into larger polycyclic systems can create materials that exhibit vivid colors and fluorescence across the visible spectrum, making them promising candidates for optoelectronic devices. chemrxiv.org
The structure of this compound features a conjugated system spanning the indole nucleus and the benzoyl group. This extended π-system is expected to influence the molecule's photophysical properties, such as its absorption and emission spectra. The benzoyl group acts as a chromophore that can be further functionalized to fine-tune these properties. The study of photoreactions in related benzoyl-substituted heterocycles, such as 2-benzoylthiophene, supports the idea that these molecules possess unique photochemical reactivity that could be harnessed in materials science. researchgate.net
Applications in Polymer Chemistry
Indole and its derivatives have been successfully used to synthesize conducting polymers. tubitak.gov.tr The indole ring can be electropolymerized to form polymer films with interesting electronic properties. It is plausible that this compound could be used as a monomer in a similar fashion, with the benzoyl group serving to modify the solubility, processability, and electronic characteristics of the resulting polymer.
Alternatively, the benzoyl group itself offers a route for incorporating the molecule into polymer chains. Research on benzil (B1666583) (a 1,2-dibenzoyl compound) has shown that it can be converted to benzoyl peroxide within polymer films upon irradiation. mdpi.com These peroxide groups can then thermally decompose to generate radicals that crosslink the polymer chains. A similar photochemical strategy could potentially be applied to this compound, using the benzoyl moiety as a handle to graft the molecule onto existing polymers or to act as a crosslinking agent to form polymer networks. mdpi.com The incorporation of rigid, aromatic heterocyclic units into polymer backbones is a known strategy for creating high-performance polymer fibers with enhanced thermal and mechanical properties. mdpi.com
Dye Chemistry Relevance
The chemical architecture of this compound, which integrates an indolin-2-one core with a benzoyl substituent, suggests its potential as a versatile scaffold in the realm of dye chemistry. The inherent electronic properties of this compound, characterized by the presence of both electron-donating and electron-withdrawing moieties, make it a promising candidate for the development of novel chromophores. The indolin-2-one system can act as an electron donor, while the benzoyl group functions as an electron acceptor, establishing a foundational push-pull system that is critical for color and fluorescence in organic dyes.
While direct applications of this compound as a dye are not extensively documented in publicly available research, its structural motifs are present in various classes of dyes and functional chromophores. The true potential of this compound lies in its utility as a synthetic intermediate, which can be chemically modified to fine-tune its photophysical properties for specific applications in dye-sensitized solar cells (DSSCs) and fluorescent probes.
The this compound molecule possesses a conjugated system that is fundamental to its potential as a chromophore. The interaction between the π-systems of the indole ring and the benzoyl group can lead to intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic of many organic dyes. The extent of this charge transfer and, consequently, the absorption and emission properties, can be modulated by introducing various substituents on either the indole or the benzoyl ring.
For instance, the introduction of strong electron-donating groups on the indole nitrogen or at other positions of the indole ring would enhance the push-pull character of the molecule, likely leading to a bathochromic (red) shift in the absorption spectrum. Conversely, the addition of electron-withdrawing groups to the benzoyl moiety would further strengthen the acceptor part of the molecule, also contributing to a shift towards longer wavelengths. The inherent reactivity of the indolin-2-one core also allows for the extension of the π-conjugated system, a common strategy for developing near-infrared (NIR) absorbing dyes.
The fundamental structure of this compound makes it an intriguing platform for the design of sensitizer (B1316253) dyes for DSSCs. In a typical D-π-A (donor-π bridge-acceptor) architecture of a DSSC dye, the indole moiety can serve as the electron donor (D), and with appropriate chemical modification, the benzoyl group can be linked to a π-bridge and a stronger acceptor/anchoring group (A).
For example, the benzoyl group could be functionalized with a carboxylic acid or cyanoacrylic acid group, which are common anchoring groups that facilitate the adsorption of the dye onto the TiO₂ semiconductor surface in a DSSC. The π-bridge, which is crucial for efficient electron transfer, could be introduced at various positions, for instance, by linking aromatic or heteroaromatic units to the benzoyl ring. The efficiency of such hypothetical dyes would depend on several factors, including their absorption spectrum, the energy levels of their frontier molecular orbitals (HOMO and LUMO), and their electrochemical stability.
Below is an illustrative table of hypothetical this compound derivatives and their potential photophysical properties for DSSC applications.
| Derivative | Donor Moiety | π-Bridge | Acceptor/Anchor Group | Hypothetical λmax (nm) | Hypothetical Molar Extinction Coefficient (ε, M-1cm-1) |
| Hypothetical Dye 1 | Indolin-2-one | Thiophene | Cyanoacrylic Acid | 480 | 35,000 |
| Hypothetical Dye 2 | N-alkyl Indolin-2-one | Furan | Carboxylic Acid | 510 | 42,000 |
| Hypothetical Dye 3 | Indolin-2-one | Phenyl | Rhodanine-3-acetic acid | 530 | 48,000 |
This table presents hypothetical data for illustrative purposes based on known properties of similar dye structures.
The this compound scaffold is also a promising candidate for the development of fluorescent probes and sensors. The benzophenone (B1666685) moiety is known to exhibit interesting photophysical properties, including phosphorescence and the ability to participate in photo-induced electron transfer (PET) processes, which are common mechanisms in the design of "turn-on" or "turn-off" fluorescent sensors.
A fluorescent probe based on this scaffold could be designed where the fluorescence of the indole core is initially quenched by the benzoyl group through a PET mechanism. Upon interaction with a specific analyte, this quenching process could be disrupted, leading to a significant enhancement in fluorescence intensity. The benzoyl group itself can be a reactive site for detecting certain species. For example, it could be modified to create a specific binding site for metal ions or biologically relevant molecules.
Furthermore, the indolenine core, a structural isomer of indole, is found in many fluorescent probes. nih.gov Derivatives of 2H-indol-2-one share some structural similarities and could potentially be modified to create probes for various analytes. For instance, probes for pH can be developed based on the protonation or deprotonation of specific functional groups attached to the core structure, which would alter the ICT character and thus the fluorescence output.
The following table illustrates the potential characteristics of hypothetical fluorescent probes derived from this compound.
| Probe Name | Target Analyte | Sensing Mechanism | Hypothetical Fluorescence Change |
| Hypothetical Probe A | Metal Ions (e.g., Zn²⁺) | Chelation-enhanced fluorescence (CHEF) | "Turn-on" |
| Hypothetical Probe B | Thiols | Nucleophilic addition to an activated double bond | "Turn-off" |
| Hypothetical Probe C | pH | Modulation of Intramolecular Charge Transfer (ICT) | Ratiometric shift |
This table presents hypothetical data for illustrative purposes based on the known sensing mechanisms of similar fluorophores.
Future Directions and Research Perspectives
Emerging Synthetic Technologies for 5-Benzoyl-2H-indol-2-one and its Analogs
The development of novel and efficient synthetic routes is paramount for accessing new analogs of this compound with diverse functionalities. Modern synthetic chemistry is moving beyond traditional methods, embracing technologies that offer greater precision, efficiency, and the ability to construct complex molecules with ease.
Key emerging technologies include:
Multicomponent Reactions (MCRs): One-pot reactions, such as the Biginelli reaction, are being employed for the synthesis of complex 5-substituted-1,3-dihydro-2H-indol-2-one derivatives. These reactions are highly efficient as they combine three or more starting materials in a single step, reducing waste and saving time.
Energy-Assisted Synthesis: Microwave irradiation and ultrasound irradiation are being utilized to accelerate reaction rates and improve yields. These techniques provide alternative energy sources to conventional heating, often leading to cleaner reactions and shorter synthesis times.
Flow Chemistry: Continuous flow hydrogenation represents another advanced synthetic tool. This technology allows for safer and more scalable reactions, particularly for processes that involve hazardous reagents or intermediates.
Fluorination Strategies: The synthesis of fluorinated analogs, such as 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one, is an area of growing interest. C3-fluorinated oxindoles are valuable as bio-isosteres of oxindoles, and their synthesis often requires specialized reagents like diethylaminosulfur trifluoride (DAST).
Table 1: Overview of Emerging Synthetic Technologies
| Technology | Description | Example Application |
| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation to form a complex product. | Synthesis of pyrimidin-thiadiazolyl-imino-indol-2-ones via Biginelli reaction. |
| Microwave Irradiation | Using microwave energy to heat reactions, often leading to dramatic reductions in reaction time. | Synthesis of various oxindol-based heterocyclic entities. |
| Ultrasound Irradiation | Employing sonic waves to induce cavitation and accelerate chemical reactions. | Used in the synthesis of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines. |
| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch-type process. | Continuous flow hydrogenation for the preparation of indoline (B122111) intermediates. |
| Modern Fluorination | Introduction of fluorine atoms using specialized reagents to create analogs with unique properties. | Synthesis of 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one using DAST. |
Exploration of Novel Reactivity and Transformation Pathways
Future research will also focus on uncovering new ways in which the this compound scaffold can be chemically modified. Understanding its intrinsic reactivity is key to developing novel transformation pathways that can generate unprecedented molecular architectures. Researchers are exploring the use of the indolin-2-one core as a versatile starting material for a wide array of more complex heterocyclic systems.
Investigations into the intermolecular forces, such as hydrogen bonding and C-H⋯π interactions, that govern the crystal packing of its derivatives can provide insights into its reactivity in the solid state. Furthermore, historical methods, such as the cleavage of the internal amide bond followed by subsequent chemical modifications, could be revisited and modernized to create new synthetic routes to related compounds like ketoprofen.
Development of Sustainable and Environmentally Benign Synthesis Routes
In line with the principles of green chemistry, a significant future direction is the development of sustainable synthesis methods. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Integration of this compound into Advanced Material Systems
While primarily investigated for its biological activity, the unique structure of this compound suggests potential applications in materials science. The molecule contains a rigid, planar indole (B1671886) ring system combined with a benzoyl group, which can participate in various intermolecular interactions. These structural features are desirable for the construction of ordered molecular materials.
Future research could explore the integration of this scaffold into advanced material systems. The ability of related heterocyclic compounds to form well-defined crystal structures through hydrogen bonds and π-stacking interactions is crucial for designing materials with specific electronic or photophysical properties. By modifying the core structure, it may be possible to create novel organic semiconductors, fluorescent probes, or components for supramolecular assemblies.
Advanced Computational Modeling for Predictive Chemical Research
In silico, or computational, methods are becoming indispensable tools for accelerating chemical research. Advanced computational modeling allows for the prediction of molecular properties and biological activities, guiding experimental work and reducing the need for extensive trial-and-error synthesis.
For this compound and its analogs, these techniques are being used to:
Guide Rational Drug Design: Pharmacophore hypotheses and molecular docking are used to predict how molecules will bind to biological targets, such as protein kinases.
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, in both 2D and 3D, are developed to correlate specific molecular features with inhibitory activities against targets like influenza neuraminidase.
Simulate Molecular Interactions: Molecular dynamics simulations provide detailed insights into the binding affinity and dynamic behavior of a molecule within a protein's active site.
Assess Pharmacokinetic Properties: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to evaluate the drug-likeness of new compounds early in the discovery process.
Table 2: Computational Modeling Techniques in Chemical Research
| Technique | Purpose | Application Example |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Designing novel TASK-3 channel blockers. |
| QSAR (2D and 3D) | Relates the chemical structure of a series of compounds to their biological activity. | Predicting the inhibitory activity of 5-benzyl-4-thiazolinone derivatives. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | Authenticating the high affinity and binding of compounds against VEGFR-2. |
| ADMET Prediction | Computationally estimates the pharmacokinetic and toxicological properties of a molecule. | Evaluating the drug-likeness and pharmacokinetic profiles of potential inhibitors. |
Q & A
Q. How does this compound behave in environmental or interfacial studies (e.g., adsorption on surfaces)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
